6-Chloro-3-iodo-2-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 518057-64-2. It has a molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . It is also used as a reagent in the synthesis of aminoisoindoles .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis
The Inchi Code for 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is 1S/C6H2ClF3IN/c7-4-2-1-3 (5 (11)12-4)6 (8,9)10/h1-2H . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The synthesis and applications of TFMP derivatives involve various chemical reactions . For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Chemical Synthesis and Functionalization
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine serves as a versatile intermediate in the chemical synthesis and functionalization of various pyridine derivatives. Research highlights the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines to produce carboxylic acids and other derivatives through selective deprotonation and subsequent carboxylation processes. These methodologies demonstrate the compound's utility in generating a wide range of functionalized pyridines for further applications in chemical synthesis (Cottet et al., 2004).
Antimicrobial Activities and DNA Interaction
The compound has been investigated for its antimicrobial activities and interaction with DNA. Spectroscopic and structural characterization studies, including FT-IR, NMR, and UV-spectroscopy, have been conducted to understand its molecular structure and interaction mechanisms. These studies provide insights into the potential biological applications of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine, such as its use in developing new antimicrobial agents (Evecen et al., 2017).
Interaction with Iodine
The interaction of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine derivatives with iodine has been studied, revealing the formation of complexes and providing insights into potential pharmaceutical and synthetic applications. Such interactions are critical for understanding the reactivity and stability of halogenated compounds in various chemical contexts (Chernov'yants et al., 2011).
Synthesis of N-Heterocycles
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of trifluoromethylated N-heterocycles. The compound's reactivity allows for the construction of complex molecular architectures, highlighting its importance in the development of pharmaceuticals and agrochemicals (Channapur et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOXSMHTCBBHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572039 | |
Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
CAS RN |
945717-57-7 | |
Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945717-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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